molecular formula C24H16ClN3O4S B15019993 3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B15019993
M. Wt: 477.9 g/mol
InChI Key: NLWQEWKUJIKBGT-UHFFFAOYSA-N
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Description

3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a benzothiophene ring, and various functional groups such as nitro, chloro, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzoxazole and benzothiophene intermediates, followed by their coupling and functionalization.

    Synthesis of Benzoxazole Intermediate: The benzoxazole ring can be synthesized via a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Synthesis of Benzothiophene Intermediate: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Coupling Reaction: The benzoxazole and benzothiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl-4-methoxybenzamide
  • 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl-4-methoxybenzamide

Uniqueness

The uniqueness of 3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H16ClN3O4S

Molecular Weight

477.9 g/mol

IUPAC Name

3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H16ClN3O4S/c1-12-6-9-19-17(10-12)27-24(32-19)14-8-7-13(2)16(11-14)26-23(29)22-20(25)15-4-3-5-18(28(30)31)21(15)33-22/h3-11H,1-2H3,(H,26,29)

InChI Key

NLWQEWKUJIKBGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C5=C(S4)C(=CC=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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